molecular formula C9H6N2O2S B1371441 2-Pyridin-3-YL-thiazole-5-carboxylic acid CAS No. 248275-42-5

2-Pyridin-3-YL-thiazole-5-carboxylic acid

Cat. No.: B1371441
CAS No.: 248275-42-5
M. Wt: 206.22 g/mol
InChI Key: WYKOXFDRTSNVGV-UHFFFAOYSA-N
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Description

2-Pyridin-3-YL-thiazole-5-carboxylic acid is a heterocyclic compound that features both pyridine and thiazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity .

Biochemical Analysis

Biochemical Properties

2-Pyridin-3-YL-thiazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox states . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and impact cellular metabolism . For example, it may enhance the expression of genes involved in antioxidant defense, thereby protecting cells from oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to metal ions, forming complexes that can inhibit or activate enzymes. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways . Additionally, this compound can interact with DNA, potentially influencing gene expression by modulating transcription factor binding or chromatin structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating stress responses and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular antioxidant defenses and improve metabolic function . At higher doses, it may exhibit toxic effects, potentially leading to cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the beneficial effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. This compound can interact with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its ability to form complexes with metal ions, which can affect its solubility and transport properties.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often found in the cytoplasm and mitochondria, where it can interact with enzymes involved in energy metabolism and oxidative stress responses . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-3-YL-thiazole-5-carboxylic acid typically involves the reaction of pyridine derivatives with thiazole precursors. One common method includes the condensation of 3-pyridinecarboxaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridin-3-YL-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Pyridin-3-YL-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-3-YL-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

  • 2-Pyridin-2-YL-thiazole-5-carboxylic acid
  • 2-Pyridin-4-YL-thiazole-5-carboxylic acid
  • 2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid

Comparison: 2-Pyridin-3-YL-thiazole-5-carboxylic acid is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-5-11-8(14-7)6-2-1-3-10-4-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKOXFDRTSNVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248275-42-5
Record name 2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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